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For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl (3-methylbutoxy)acetate, also known by synonyms such as allyl amyl glycolate, is a

synthetic flavoring ingredient recognized for its potent and complex fruity aroma.[1][2][3][4] It is

classified as FEMA GRAS (Generally Recognized As Safe) with the designated number 2062,

permitting its use in various food and beverage applications.[1] This document provides

detailed application notes and experimental protocols for the effective use and evaluation of

Allyl (3-methylbutoxy)acetate as a flavoring agent.

Flavor Profile: Allyl (3-methylbutoxy)acetate possesses a strong, fruity, and green aroma with

a distinct pineapple character.[1][5][6] Its profile is often described as having notes of green

apple skin and a juicy, tropical quality, with some sources also noting a subtle sulfurous aspect.

[1]

Physicochemical Properties
A summary of the key physicochemical properties of Allyl (3-methylbutoxy)acetate is

presented in Table 1 for easy reference. This data is crucial for understanding its behavior in

different food matrices and during processing.
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Property Value Reference

Synonyms
Allyl amyl glycolate, Allyl

isoamyl glycolate
[3][7]

CAS Number 67634-00-8 [3]

FEMA Number 2062 [1]

Molecular Formula C10H18O3 [8]

Molecular Weight 186.25 g/mol [8]

Appearance
Clear, colorless to pale yellow

liquid
[1][5][8]

Odor
Strong, fruity, green,

pineapple, tropical
[1][5][6]

Boiling Point 206-226 °C [6]

Density 0.937 g/mL at 25 °C [6]

Refractive Index n20/D 1.4317 [6]

Solubility Insoluble in water [6]

Log P 2.72 [8]

Applications in Food and Beverages
Allyl (3-methylbutoxy)acetate is a versatile flavoring agent suitable for a variety of food and

beverage products where a fruity, pineapple, or tropical note is desired. Due to its oil-soluble

nature, appropriate dispersion methods are necessary for aqueous systems.

Recommended Applications:

Beverages: Fruit juices, carbonated soft drinks, and alcoholic beverages.

Confectionery: Hard candies, chewing gum, gummies, and chocolates.[5][9]

Baked Goods: Fillings for pastries and cakes.
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Dairy Products: Yogurts and ice creams.

Suggested Use Levels:

While specific regulatory limits should always be consulted, typical use levels for potent fruity

esters like Allyl (3-methylbutoxy)acetate are generally low. Starting concentrations for

sensory evaluation are recommended in the parts per million (ppm) range, with adjustments

based on the food matrix and desired flavor intensity.

Experimental Protocols
Sensory Evaluation Protocol
This protocol outlines a method for determining the sensory threshold and flavor profile of Allyl
(3-methylbutoxy)acetate in a model beverage system.

Objective: To characterize the flavor profile and determine the detection and recognition

thresholds of Allyl (3-methylbutoxy)acetate.

Materials:

Allyl (3-methylbutoxy)acetate

Ethanol (food grade)

Sugar solution (10% sucrose in spring water)

Glass tasting vessels

Trained sensory panel (8-12 members)

Procedure:

Stock Solution Preparation: Prepare a 1% solution of Allyl (3-methylbutoxy)acetate in

food-grade ethanol.

Serial Dilutions: Create a series of dilutions from the stock solution in the 10% sugar solution

to achieve concentrations ranging from 0.01 ppm to 10 ppm.
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Triangle Test (Detection Threshold): Present panelists with three samples, two of which are

the sugar solution (control) and one containing a low concentration of the flavor. Ask

panelists to identify the odd sample. The lowest concentration at which a statistically

significant number of panelists can correctly identify the odd sample is the detection

threshold.

Descriptive Analysis (Flavor Profile): Provide panelists with samples at a concentration

above the recognition threshold. Ask them to describe the aroma and flavor attributes using

a standardized lexicon of terms (e.g., fruity, green, pineapple, sweet, acidic). The intensity of

each attribute can be rated on a scale (e.g., 1-9).

Data Analysis: Analyze the triangle test data using statistical tables. For the descriptive

analysis, calculate the mean intensity scores for each attribute to generate a flavor profile.

Sensory Evaluation Workflow

Application Protocol for a Beverage
This protocol describes how to incorporate the oil-soluble Allyl (3-methylbutoxy)acetate into a

clear, aqueous beverage.

Objective: To create a stable, flavored beverage with a target concentration of Allyl (3-
methylbutoxy)acetate.

Materials:

Allyl (3-methylbutoxy)acetate

Emulsifier (e.g., gum arabic, modified food starch)

Beverage base (water, sugar, citric acid)

High-shear mixer or homogenizer

Procedure:

Emulsion Preparation: Create a concentrated flavor emulsion. Disperse the emulsifier in a

portion of the beverage's water phase. Slowly add the Allyl (3-methylbutoxy)acetate while
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mixing at high speed with a high-shear mixer until a stable oil-in-water emulsion is formed.

Dosing: Add the flavor emulsion to the final beverage base at the desired concentration.

Homogenization: For improved stability, pass the final beverage through a homogenizer.

Quality Control: Evaluate the beverage for clarity, flavor profile, and stability over time.

Flavor Emulsion Preparation

Disperse Emulsifier in Water

Add Allyl (3-methylbutoxy)acetate

High-Shear Mixing

Add Emulsion to Beverage Base

Homogenize

Quality Control

Click to download full resolution via product page

Beverage Application Workflow
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Application Protocol for Confectionery (Hard Candy)
This protocol details the incorporation of Allyl (3-methylbutoxy)acetate into a hard candy

formulation.

Objective: To produce a hard candy with a uniform and stable flavor.

Materials:

Allyl (3-methylbutoxy)acetate

Sugar

Corn syrup

Water

Citric acid (optional)

Candy thermometer

Procedure:

Candy Base Preparation: In a saucepan, combine sugar, corn syrup, and water. Heat to a

boil, stirring until the sugar is dissolved.

Cooking: Continue to cook the mixture without stirring until it reaches the hard-crack stage

(149-154 °C).

Cooling and Flavor Addition: Remove the saucepan from the heat and let it cool slightly (to

around 120-130 °C). Add the Allyl (3-methylbutoxy)acetate and citric acid (if using) and stir

quickly and thoroughly to ensure even distribution.

Molding and Cooling: Pour the hot candy mixture into molds and allow it to cool completely

at room temperature.

Packaging: Once cooled and hardened, remove the candies from the molds and wrap them

individually to prevent moisture absorption.
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Note: For oil-soluble flavors, it is crucial to add them at a lower temperature after the main

cooking phase to prevent flavor loss through volatilization.[10]

Quantification Protocol using GC-MS
This protocol provides a general method for the quantification of Allyl (3-
methylbutoxy)acetate in a liquid food matrix, such as a soft drink, using Gas

Chromatography-Mass Spectrometry (GC-MS).[1]

Objective: To accurately determine the concentration of Allyl (3-methylbutoxy)acetate in a

beverage sample.

Materials:

Beverage sample containing Allyl (3-methylbutoxy)acetate

Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the

sample)

Organic solvent for extraction (e.g., dichloromethane, hexane)

Sodium chloride

Anhydrous sodium sulfate

GC-MS system

Procedure:

Sample Preparation:

Spike a known volume of the beverage sample with the internal standard.

Add sodium chloride to the sample to increase the ionic strength and improve extraction

efficiency.

Perform a liquid-liquid extraction by adding the organic solvent and shaking vigorously.

Allow the layers to separate and collect the organic layer.
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Dry the organic extract with anhydrous sodium sulfate.

Concentrate the extract to a final volume under a gentle stream of nitrogen.

GC-MS Analysis:

Inject an aliquot of the concentrated extract into the GC-MS system.

Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

Set up a temperature program to achieve good separation of the analyte from other matrix

components.

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity

and selectivity, monitoring characteristic ions for both Allyl (3-methylbutoxy)acetate and

the internal standard.

Quantification:

Create a calibration curve using standards of known concentrations of Allyl (3-
methylbutoxy)acetate and a fixed concentration of the internal standard.

Calculate the concentration of Allyl (3-methylbutoxy)acetate in the sample by comparing

the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Quantification Workflow

Stability Testing Protocol
This protocol outlines a method for assessing the stability of Allyl (3-methylbutoxy)acetate in

a finished product over time.

Objective: To evaluate the chemical and sensory stability of Allyl (3-methylbutoxy)acetate in

a chosen food or beverage product under different storage conditions.

Materials:

Packaged food/beverage product containing Allyl (3-methylbutoxy)acetate
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Environmental chambers (for controlled temperature and humidity)

GC-MS system

Trained sensory panel

Procedure:

Storage Conditions: Store packaged product samples under various conditions, including:

Refrigerated (4 °C)

Ambient (20-25 °C)

Accelerated (e.g., 35-40 °C)

Time Points: Establish a schedule for pulling samples for analysis (e.g., time 0, 1 month, 3

months, 6 months, 12 months).

Analytical Testing: At each time point, analyze the concentration of Allyl (3-
methylbutoxy)acetate using the GC-MS protocol described above.

Sensory Evaluation: At each time point, conduct a sensory analysis (e.g., descriptive

analysis) to assess any changes in the flavor profile, such as a decrease in the desired fruity

notes or the development of off-flavors.

Data Analysis: Plot the concentration of Allyl (3-methylbutoxy)acetate over time for each

storage condition to determine its degradation kinetics. Correlate the analytical data with the

sensory evaluation results to establish the product's shelf life with respect to flavor stability.

Safety and Handling
While Allyl (3-methylbutoxy)acetate is GRAS for its intended use as a flavoring agent, it is

important to handle the concentrated material with appropriate safety precautions in a

laboratory or industrial setting.

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate

personal protective equipment (PPE), including gloves and safety glasses.
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Storage: Store in a cool, dry place in a tightly sealed container, away from heat and direct

sunlight.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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